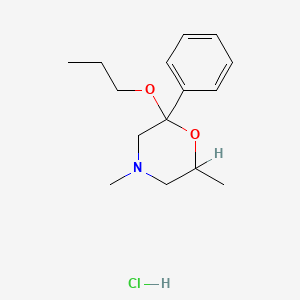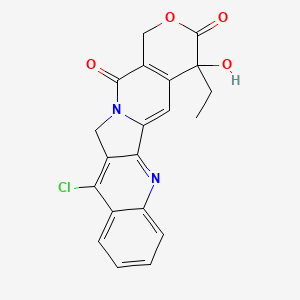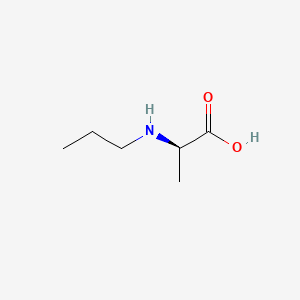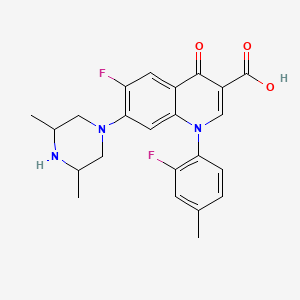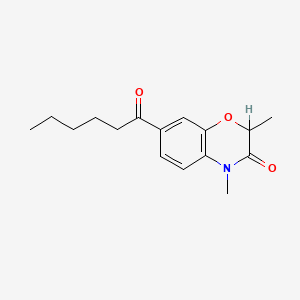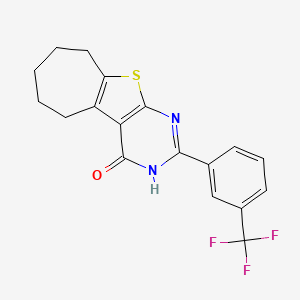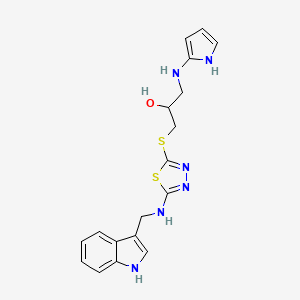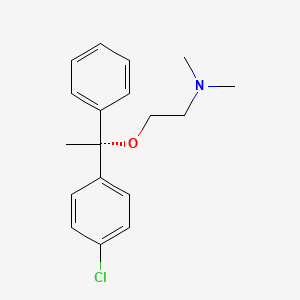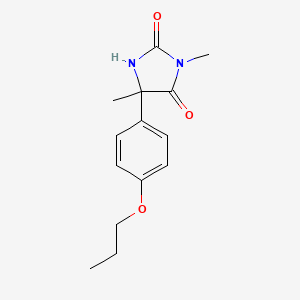
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a unique structure that combines a methacrylate group with a dodecyloxy and hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methacrylic acid, dodecanol, and tert-butylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with specific molecular targets and pathways. The methacrylate group allows it to polymerize and form cross-linked networks, while the dodecyloxy and hydroxypropyl groups provide hydrophobic and hydrophilic properties, respectively. These interactions enable the compound to function effectively in various applications, such as drug delivery and tissue engineering.
Comparación Con Compuestos Similares
Similar Compounds
(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of the dodecyloxy and hydroxypropyl groups.
Methacrylic acid: A simpler compound with a methacrylate group.
N,N-Dimethylethanolamine methacrylate: Another related compound with different substituents.
Uniqueness
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of hydrophobic and hydrophilic groups, which provide it with distinct properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93893-00-6 |
|---|---|
Fórmula molecular |
C25H50ClNO4 |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
2-[tert-butyl-(3-dodecoxy-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-18-29-21-23(27)20-26(25(4,5)6)17-19-30-24(28)22(2)3;/h23,27H,2,7-21H2,1,3-6H3;1H |
Clave InChI |
WSMHGDURJJQEKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


